

What is the CDK inhibitory profile of AT7519 TFA

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An In-depth Technical Guide to the CDK Inhibitory Profile of AT7519 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule inhibitor that targets multiple members of the Cyclin-Dependent Kinase (CDK) family, which are pivotal regulators of cell cycle progression and transcription.[1] Its trifluoroacetate (TFA) salt is commonly used in research settings. Developed through a fragment-based medicinal chemistry approach, AT7519 is an ATP-competitive inhibitor, binding to the active site of CDKs.[2][3][4] This multi-targeted profile allows AT7519 to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of significant interest in oncology research.[3][4] This guide provides a comprehensive overview of its CDK inhibitory profile, supported by quantitative data and detailed experimental methodologies.

Quantitative Inhibitory Profile of AT7519

The inhibitory activity of AT7519 has been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values provide a quantitative measure of its potency against a panel of kinases. The data reveals that AT7519 is most potent against CDKs involved in both transcriptional regulation (CDK9) and cell cycle control (CDK1, CDK2, CDK4, CDK5, CDK6).[1][5]



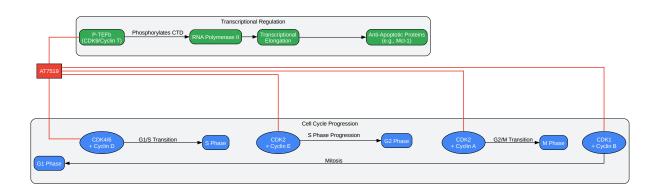
Kinase Target	IC50 (nM)	Ki (nM)	Primary Function(s)
CDK9/Cyclin T	<10 - 18	-	Transcriptional Regulation
CDK5/p35	13	-	Neuronal function, Cell Cycle
CDK2/Cyclin A	44 - 47	-	G1/S & G2/M Transition
CDK4/Cyclin D1	100	-	G1/S Transition
CDK6/Cyclin D3	170	-	G1/S Transition
CDK1/Cyclin B	190 - 210	38	G2/M Transition (Mitosis)
CDK2/Cyclin E	510	-	G1/S Transition
CDK7/Cyclin H	~2400	-	CDK Activation, Transcription
GSK3β	89	-	Glycogen Metabolism, Apoptosis

Data compiled from multiple sources.[2][3][5][6][7]

Signaling Pathways Targeted by AT7519

AT7519's mechanism of action is rooted in its ability to inhibit multiple CDKs that control two fundamental cellular processes: cell cycle progression and transcription. By blocking these kinases, AT7519 induces cell cycle arrest, primarily at the G1/S and G2/M phases, and triggers apoptosis.[3][8] Its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA Polymerase II and a subsequent reduction in the transcription of anti-apoptotic proteins like Mcl-1.[9][10]





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Caption: Signaling pathways targeted by AT7519.

Experimental Protocols

The determination of AT7519's inhibitory profile involves a variety of in vitro biochemical and cell-based assays.

Biochemical Kinase Assays

Foundational & Exploratory





These assays measure the direct inhibitory effect of AT7519 on the enzymatic activity of purified kinases. Different formats are used depending on the specific kinase.[6]

- Radiometric Filter Binding Assays (for CDK1, CDK2, GSK3β):
 - Reaction Mixture: The relevant kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin A) is incubated in a buffer solution containing a specific substrate (e.g., Histone H1 for CDK1/2, glycogen synthase peptide for GSK3β), MgCl2, and radiolabeled ATP (e.g., [y-33P]ATP).[6]
 - Inhibitor Addition: Serial dilutions of AT7519 are added to the reaction mixtures.
 - Incubation: The reaction is allowed to proceed for a set time (e.g., 2-4 hours) at a controlled temperature.
 - Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by binding to a filter membrane.
 - Detection: The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
 - Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4, CDK6):
 - Plate Coating: 96-well plates are coated with a recombinant substrate, such as GST-pRb
 (a fragment of the retinoblastoma protein).
 - Kinase Reaction: The kinase (e.g., CDK4/Cyclin D1) is added to the wells along with ATP,
 necessary cofactors, and varying concentrations of AT7519.
 - Incubation: The plate is incubated to allow the phosphorylation reaction to occur.
 - Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated epitope on the substrate (e.g., anti-phospho-Rb Ser780) is added.[6]
 - Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-linked) is added, which binds to the primary antibody.

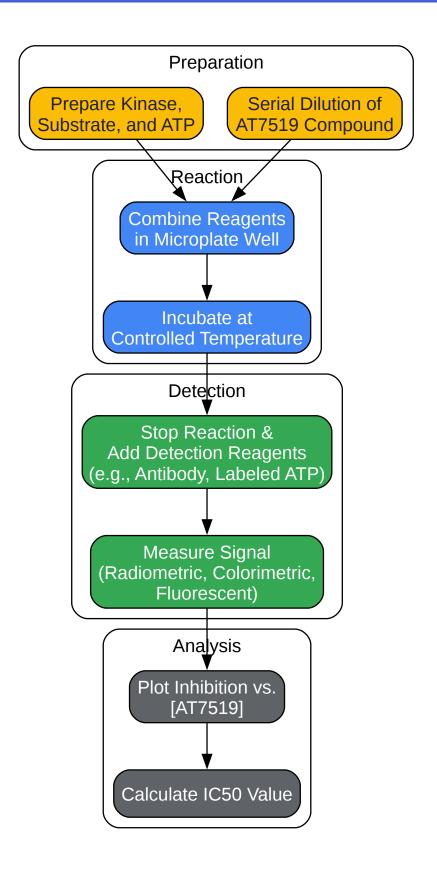






- Signal Generation: A substrate for the enzyme is added, producing a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate.
- Measurement: The signal is read using a plate reader to determine kinase activity and calculate IC50 values.
- DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5): This is a timeresolved fluorescence resonance energy transfer (FRET)-based assay that utilizes a specific antibody to detect the phosphorylated substrate, offering high sensitivity.[1][6]





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Caption: General workflow for an in vitro kinase inhibition assay.



Cell-Based Assays

These assays evaluate the effects of AT7519 on cellular processes in cultured human tumor cell lines.

- Anti-proliferative and Cytotoxicity Assays:
 - Methodology: Tumor cells are seeded in 96-well plates and incubated with various concentrations of AT7519 for 48-72 hours.[2][8] Cell viability is then assessed using metabolic assays such as MTT, MTS, or CCK-8, which measure the activity of mitochondrial dehydrogenases in living cells.[2][8][9]
 - Endpoint: The IC50 value, representing the concentration of AT7519 that inhibits cell proliferation by 50%, is determined. AT7519 shows potent antiproliferative activity with IC50 values typically ranging from 40 to 940 nM across a broad panel of human tumor cell lines.[3][4]

• Cell Cycle Analysis:

- Methodology: Cells are treated with AT7519 for a defined period (e.g., 24 hours), then harvested, fixed in ethanol, and stained with a DNA-intercalating dye like propidium iodide.
 [3] The DNA content per cell is quantified using flow cytometry.
- Endpoint: Analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with AT7519 typically results in cell cycle arrest at the G1/S and G2/M transitions.[3]

Apoptosis Assays:

- Methodology: The induction of apoptosis can be confirmed by several methods, including Annexin V/PI staining followed by flow cytometry, TUNEL staining to detect DNA fragmentation, or colony formation assays where the ability of single cells to grow into colonies after drug exposure is measured.[2][3]
- Endpoint: These assays quantify the percentage of apoptotic cells, demonstrating that AT7519's anti-proliferative effects are accompanied by the induction of programmed cell death.



Conclusion

AT7519 TFA is a multi-targeted CDK inhibitor with a distinct and potent inhibitory profile. It demonstrates high efficacy against CDKs that are central to both cell cycle control (CDK1, 2, 4, 5, 6) and transcriptional regulation (CDK9).[1] This dual mechanism of action—inducing cell cycle arrest and inhibiting the transcription of key survival proteins—underpins its robust anti-tumor activity observed in preclinical models. The comprehensive data on its inhibitory profile and the established methodologies for its characterization provide a solid foundation for its continued investigation and development as a potential therapeutic agent in oncology.

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